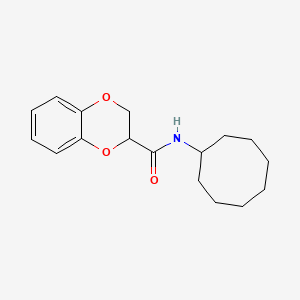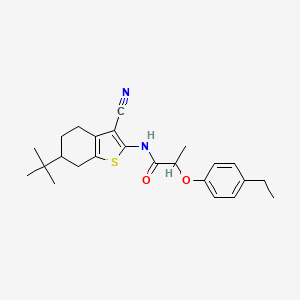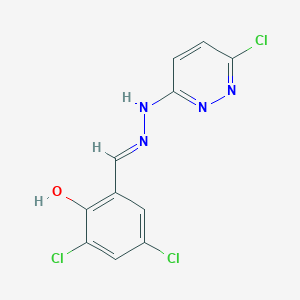
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound that is part of a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound is related to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, which has a linear formula of C9H9NO3 .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are related to the compound , has been achieved through various methods. One such method involves ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Another method involves the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .Molecular Structure Analysis
The molecular structure of related compounds like 2,3-Dihydro-1,4-benzodioxine-2-carboxamide has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The molecular weight of the compound is 416.5, and it has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” are complex and can involve various catalysts. For example, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Mécanisme D'action
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts by binding to the mGluR2/3 receptor and blocking its activity. This results in an increase in glutamate release, which can lead to enhanced synaptic plasticity and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for more targeted effects on glutamate neurotransmission. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. Additionally, research is needed to explore the potential use of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, followed by the conversion of this acid to the corresponding acid chloride. The final step involves the reaction of the acid chloride with cyclooctylamine to produce this compound.
Applications De Recherche Scientifique
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. This compound has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory processes.
Propriétés
IUPAC Name |
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-13-8-4-2-1-3-5-9-13)16-12-20-14-10-6-7-11-15(14)21-16/h6-7,10-11,13,16H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUOTFXJHNMXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6138583.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B6138621.png)
![5-{[2-(1-cyclohexyl-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B6138623.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6138629.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B6138631.png)
![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)

![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)